molecular formula C15H11ClN2OS2 B2884098 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 942002-45-1

2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2884098
CAS No.: 942002-45-1
M. Wt: 334.84
InChI Key: BFDRSIAVDOIYSV-UHFFFAOYSA-N
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Description

2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzoyl chlorides. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide stands out due to its unique combination of a chloro and methylthio group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

2-Chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article delves into the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride under controlled conditions. The reaction can be summarized as follows:

  • Starting Materials :
    • 2-Aminobenzothiazole
    • Chloroacetyl chloride
    • Solvent (e.g., tetrahydrofuran)
  • Reaction Conditions :
    • Stirring at room temperature for several hours
    • Precipitation and purification steps to isolate the desired product
  • Characterization :
    • The product is characterized using techniques such as NMR, MS, and IR spectroscopy, confirming its structure and purity.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. A series of benzothiazole-2-thiol derivatives were synthesized and evaluated for their activity against various human cancer cell lines. Notably, compounds derived from benzothiazoles exhibited potent inhibitory effects on cancer cell proliferation.

Case Study: Compound Evaluation

In a study evaluating benzothiazole derivatives, several compounds showed significant anticancer activity:

CompoundCell LineIC50 (nM)Mechanism of Action
7eSKRB-31.2Induces apoptosis
7eSW6204.3Induces apoptosis
7eA54944Induces apoptosis
7eHepG248Induces apoptosis

Compound 7e was particularly effective against the SKRB-3 cell line, demonstrating an IC50 value of 1.2 nM, indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

Benzothiazole derivatives have also shown promise in antimicrobial applications. Research indicates that certain derivatives possess significant antibacterial and antifungal properties. For instance, studies on related compounds have demonstrated effectiveness against various pathogens.

Table: Antimicrobial Efficacy

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Benzothiazole Derivative AE. coli10 µg/mL
Benzothiazole Derivative BS. aureus5 µg/mL
Benzothiazole Derivative CCandida albicans15 µg/mL

These findings suggest that benzothiazole derivatives may serve as a basis for developing new antimicrobial agents .

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with specific biological targets within cells:

  • Apoptosis Induction : Many compounds induce programmed cell death in cancer cells through pathways involving caspases and other apoptotic markers.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cellular proliferation and survival, contributing to their anticancer effects.

Properties

IUPAC Name

2-chloro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-20-9-6-7-12-13(8-9)21-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDRSIAVDOIYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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